6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Overview
Description
6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid is an organic compound that features a quinoline core substituted with bromine, chlorine, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the bromination of a quinoline derivative followed by the introduction of the chlorothiophene moiety. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperatures and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and purification systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing bromine or chlorine.
Scientific Research Applications
6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
- 8-Methylquinoline-4-carboxylic acid
- 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline core. The presence of both bromine and chlorine atoms, along with the thiophene and methyl groups, imparts distinct chemical and physical properties that can be leveraged in various applications. This uniqueness can lead to different reactivity patterns and biological activities compared to similar compounds.
Properties
IUPAC Name |
6-bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2S/c1-7-4-8(16)5-9-10(15(19)20)6-11(18-14(7)9)12-2-3-13(17)21-12/h2-6H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXHYOSNABRXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(S3)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.